molecular formula C6H2BrCl3O B13150768 2,3,5-Trichloro-6-bromophenol

2,3,5-Trichloro-6-bromophenol

Cat. No.: B13150768
M. Wt: 276.3 g/mol
InChI Key: HFUMJHZNXZZWED-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-bromophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of three chlorine atoms and one bromine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-bromophenol typically involves the halogenation of phenol. One common method is the electrophilic bromination of phenols using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions are usually mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from phenol. The process includes chlorination followed by bromination under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and bromine atoms .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-bromophenol undergoes various chemical reactions, including:

    Electrophilic substitution: This compound can participate in further halogenation reactions.

    Oxidation and reduction: It can be oxidized or reduced under specific conditions.

    Nucleophilic substitution: The halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further halogenation can lead to the formation of more highly substituted phenols .

Scientific Research Applications

2,3,5-Trichloro-6-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5-Trichloro-6-bromophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichlorophenol
  • 2,4,6-Tribromophenol
  • 2,3,5-Tribromophenol

Uniqueness

2,3,5-Trichloro-6-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other halogenated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H2BrCl3O

Molecular Weight

276.3 g/mol

IUPAC Name

2-bromo-3,5,6-trichlorophenol

InChI

InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H

InChI Key

HFUMJHZNXZZWED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)O)Cl)Cl

Origin of Product

United States

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